molecular formula C18H17NO4S B1676081 Nod-IN-1

Nod-IN-1

カタログ番号: B1676081
分子量: 343.4 g/mol
InChIキー: OJMOGUKIYRAILM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NOD-IN-1は、ヌクレオチド結合オリゴマー化ドメイン様受容体の強力な阻害剤であり、特にヌクレオチド結合オリゴマー化ドメイン1とヌクレオチド結合オリゴマー化ドメイン2を標的としています。 これらの受容体は、細胞内細菌成分を検出し、炎症反応を開始することで、自然免疫応答において重要な役割を果たしています .

科学的研究の応用

NOD-IN-1は、科学研究で幅広い用途を持っています。

作用機序

NOD-IN-1は、ヌクレオチド結合オリゴマー化ドメイン1とヌクレオチド結合オリゴマー化ドメイン2受容体の活性を阻害することによって効果を発揮します。これらの受容体は、細胞内細菌成分を検出し、活性化されたB細胞の核因子κ軽鎖エンハンサーとミトゲン活性化タンパク質キナーゼ経路の活性化を通じて炎症反応を開始します。 これらの受容体を阻害することで、this compoundは炎症反応を軽減し、免疫シグナル伝達を調節します .

類似化合物:

独自性: this compoundは、ヌクレオチド結合オリゴマー化ドメイン1とヌクレオチド結合オリゴマー化ドメイン2受容体の両方に対してバランスの取れたデュアル阻害活性を有している点で独自性があります。 このバランスの取れた活性は、これらの受容体の免疫応答における複合的な役割を研究するための貴重なツールとなっています .

Safety and Hazards

NOD-IN-1 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

The modulation of both TLR and NOD signaling is an area of research that has prompted much excitement and debate as a therapeutic strategy in the management of sepsis . Molecules targeting TLR and NOD signaling pathways exist but regrettably thus far none have proven efficacy from clinical trials .

生化学分析

Biochemical Properties

Nod-IN-1 functions as an inhibitor of NOD1 and NOD2 receptors, with inhibitory concentrations (IC50) of 5.74 μM and 6.45 μM, respectively . These receptors are involved in the recognition of bacterial peptidoglycans and the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This compound interacts with the nucleotide-binding domain of these receptors, preventing their oligomerization and subsequent activation.

Cellular Effects

This compound has significant effects on various cell types, particularly those involved in the immune response. By inhibiting NOD1 and NOD2, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in inflammation and immune activation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the nucleotide-binding domain of NOD1 and NOD2 receptors. This binding prevents the receptors from undergoing conformational changes necessary for their activation. As a result, the downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, are inhibited. This leads to a reduction in the expression of pro-inflammatory genes and the production of cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on NOD1 and NOD2 can diminish with prolonged exposure. Long-term studies have shown that this compound can lead to sustained reductions in inflammation and immune activation, although its efficacy may decrease over time due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits NOD1 and NOD2, leading to reduced inflammation and immune responses. At higher doses, this compound can exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dose further does not enhance its inhibitory effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the activation of NOD1 and NOD2 receptors. By inhibiting these receptors, this compound affects the metabolic flux of pro-inflammatory mediators and reduces the levels of metabolites associated with inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound tends to accumulate in immune cells, particularly macrophages and dendritic cells, where it exerts its inhibitory effects on NOD1 and NOD2 receptors .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with NOD1 and NOD2 receptors. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

準備方法

合成経路と反応条件: NOD-IN-1の合成は、インドールコアの調製から始まる複数のステップで構成されています。主要なステップには以下が含まれます。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、収率と純度が最適化されており、自動合成と高スループット精製方法がしばしば用いられます .

化学反応の分析

反応の種類: NOD-IN-1は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は様々な酸化インドール誘導体を生成する可能性があり、置換はインドールコアに異なる官能基を導入することができます .

類似化合物との比較

Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .

特性

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMOGUKIYRAILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (3.7 g, 120 mmol, 80% in paraffin oil) in dry THF (75 mL), a solution of indol-2-carboxylic acid ethyl ester (18.9 g, 100 mmol) in dry THF (75 mL) was added in 1 hour with stirring while the inner temperature was maintained under 30° C. The reaction mixture was stirred for 30 minutes and then a solution of p-toluenesulphonyl chloride (22.9 g, 120 mmol) in dry THF (75 mL) was added dropwise to the stirring reactant. After 2 hours stirring at room temperature and 1 hour at 45° C. the solvent was evaporated in vacuo and the residue partitioned between water and ethyl ether. The organic phase was dried over MgSO4 and the solvent evaporated to leave a solid which was recrystallized from diisopropyl ether (26.8 g, 78%), mp 92°-95° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nod-IN-1
Reactant of Route 2
Reactant of Route 2
Nod-IN-1
Reactant of Route 3
Reactant of Route 3
Nod-IN-1
Reactant of Route 4
Nod-IN-1
Reactant of Route 5
Nod-IN-1
Reactant of Route 6
Nod-IN-1
Customer
Q & A

Q1: What is the primary mechanism of action of Nod-IN-1?

A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.

Q2: How does this compound affect the NOD-like receptor signaling pathway?

A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.

Q3: Does this compound influence other pathways related to inflammation?

A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []

Q4: What is the significance of STAT1 in the context of this compound activity?

A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.

Q5: What evidence supports the efficacy of this compound in promoting wound healing?

A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.

Q6: Has this compound been investigated in other models of inflammation?

A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.

Q7: Can this compound modulate the inflammatory response induced by specific bacteria?

A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.

Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?

A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.

Q9: What is known about the structure of this compound?

A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.

Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.

Q11: How has this compound been formulated to enhance its therapeutic efficacy?

A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。